3-(5-Hydroxypyrimidin-2-yl)benzoic acid
Description
3-(5-Hydroxypyrimidin-2-yl)benzoic acid (CAS: 1092568-86-9) is a benzoic acid derivative featuring a pyrimidine ring substituted with a hydroxyl group at the 5-position. Its molecular formula is C₁₁H₈N₂O₃, with a molecular weight of 216.19 g/mol . The compound’s structure combines the aromatic carboxylic acid moiety with a heterocyclic pyrimidine ring, making it a candidate for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H8N2O3 |
|---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
3-(5-hydroxypyrimidin-2-yl)benzoic acid |
InChI |
InChI=1S/C11H8N2O3/c14-9-5-12-10(13-6-9)7-2-1-3-8(4-7)11(15)16/h1-6,14H,(H,15,16) |
InChI Key |
HIVJGCCGCYKZSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC=C(C=N2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The hydroxyl group on the pyrimidine ring distinguishes 3-(5-hydroxypyrimidin-2-yl)benzoic acid from closely related analogs. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Substituents (Pyrimidine) | H-Bond Donors | H-Bond Acceptors | XLogP3 |
|---|---|---|---|---|---|---|---|
| This compound | 1092568-86-9 | C₁₁H₈N₂O₃ | 216.19 | 5-OH | 2 | 5 | ~1 |
| 3-(2-Aminopyrimidin-5-yl)benzoic acid | 914349-45-4 | C₁₁H₉N₃O₂ | 215.21 | 2-NH₂ | 2 | 5 | ~1 |
| 3-[(5-Bromopyrimidin-2-yl)oxy]benzoic acid | 1086379-59-0 | C₁₁H₇BrN₂O₃ | 295.09 | 5-Br, 2-O- linkage | 1 | 5 | N/A |
| 3-(5-Cyanopyridin-2-ylamino)benzoic acid | 1094668-69-5 | C₁₃H₉N₃O₂ | 239.23 | Pyridine + 5-CN | 2 | 5 | N/A |
Key Observations :
- Hydroxyl vs.
- Halogen vs. Hydroxyl : The bromine atom in 3-[(5-bromopyrimidin-2-yl)oxy]benzoic acid increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Ring System Differences: Replacing pyrimidine with pyridine (as in 3-(5-cyanopyridin-2-ylamino)benzoic acid) alters electronic properties, with the cyano group introducing strong electron-withdrawing effects .
Extraction and Diffusivity Behavior
Benzoic acid derivatives exhibit high extraction rates in emulsion liquid membranes due to favorable distribution coefficients (m > 1).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
